
20-hydroxy prostaglandin E2(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-hydroxyprostaglandin E2(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of 20-hydroxyprostaglandin E2, obtained by deprotonation of the carboxy group; major species at pH 7.3. It derives from a prostaglandin E2(1-). It is a conjugate base of a 20-hydroxyprostaglandin E2.
Applications De Recherche Scientifique
Tissue Distribution and Metabolism
20-hydroxy prostaglandin E2 (20-OH PGE2) is involved in various metabolic pathways across different tissues. Studies have shown that tissues such as the lung, liver, and different parts of the placenta exhibit activity related to the metabolism of prostaglandins E2 and F2 alpha into their 19- and 20-hydroxy metabolites (Powell, 1980). These metabolites play significant roles in physiological and pathological states, including cancer, by impacting key regulatory processes (Honn, Bockman, & Marnett, 1981).
Prostaglandins and Cancer
Research suggests that prostaglandins, including 20-OH PGE2, may have a central role in the initiation and regulation of diseases such as cancer. The bioactive action of these compounds has been implicated in many key regulatory processes, signifying their potential importance in cancer biology (Honn et al., 1981).
Reproductive System Implications
In the reproductive system, particularly in seminal fluid, the metabolism and biosynthesis of 20-OH PGE2 have been observed. This process seems to be crucial in the reproductive physiology of species like humans and rams (Oliw, Fahlstadius, & Hamberg, 1986).
Prostaglandins in Bone Formation
Prostaglandin E2, including its 20-hydroxy variant, has been found to stimulate collagen and non-collagen protein synthesis in osteoblastic cells, indicating its role in bone formation and highlighting its potential therapeutic applications in osteopathy (Hakeda et al., 1985).
Enzyme Regulation in Pregnancy
During pregnancy, an increase in enzymes that metabolize prostaglandins, including 20-OH PGE2, has been observed. These enzymes, such as NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase, carbonyl reductase, and cytochrome P450-dependent prostaglandin omega- or 20-hydroxylase, are crucial in regulating physiological functions in reproductive tissues (Okita & Okita, 1996).
Immune System Modulation
Prostaglandins, including 20-OH PGE2, play a vital role in immunity by modulating immune responses. Their diverse activities are crucial for the development of new therapies aimed at immune modulation (Harris et al., 2002).
Propriétés
Nom du produit |
20-hydroxy prostaglandin E2(1-) |
|---|---|
Formule moléculaire |
C20H31O6- |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/p-1/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 |
Clé InChI |
AZIGEYVZEVXWAD-NZGURKHLSA-M |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)[O-])/C=C/[C@H](CCCCCO)O)O |
SMILES canonique |
C1C(C(C(C1=O)CC=CCCCC(=O)[O-])C=CC(CCCCCO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



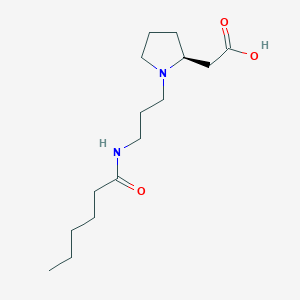
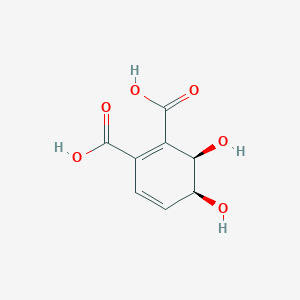

![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
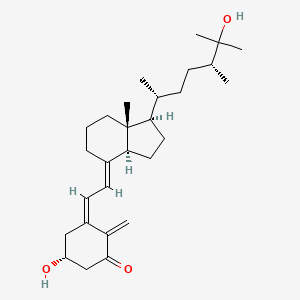
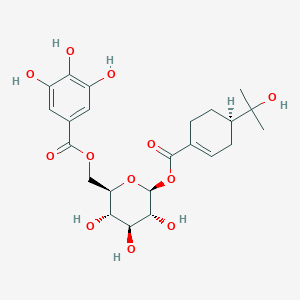
![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)

![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
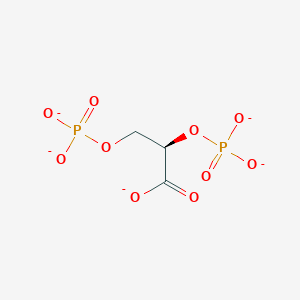

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)
